molecular formula C22H25ClN6O4S B606911 CZC-54252 CAS No. 1191911-27-9

CZC-54252

Katalognummer: B606911
CAS-Nummer: 1191911-27-9
Molekulargewicht: 505.0 g/mol
InChI-Schlüssel: CLGWUCNXOBLWFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Biochemische Analyse

Biochemical Properties

CZC-54252 is a selective LRRK2 inhibitor, with IC50s of 1.28 nM and 1.85 nM for wild-type and G2019S LRRK2, respectively . It interacts with the LRRK2 enzyme, a protein kinase that plays a key role in cellular processes such as vesicle trafficking, autophagy, and mitochondrial function .

Cellular Effects

This compound has been shown to attenuate G2019S LRRK2-induced human neuronal injury with an EC50 of 1 nM . This suggests that this compound can influence cell function by mitigating the harmful effects of certain genetic mutations on neurons .

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting the kinase activity of LRRK2 . By binding to LRRK2, this compound prevents the enzyme from phosphorylating its substrates, thereby disrupting the downstream signaling pathways that contribute to neuronal injury .

Temporal Effects in Laboratory Settings

Given its potent inhibitory activity, it is likely that this compound exerts its effects soon after administration and continues to do so for the duration of the exposure period .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. One study reported that this compound showed dose-dependent inhibition of LRRK2 kinase activity in the periphery and CNS in animal models .

Metabolic Pathways

Given its role as a LRRK2 inhibitor, it is likely that this compound interacts with enzymes and cofactors involved in the LRRK2 signaling pathway .

Transport and Distribution

Given its small molecular size and lipophilic nature, it is likely that this compound can readily cross cell membranes and distribute throughout the cell .

Subcellular Localization

Given its role as a LRRK2 inhibitor, it is likely that this compound localizes to the same subcellular compartments as LRRK2, which includes the cytoplasm and various organelles .

Vorbereitungsmethoden

The synthesis of CZC-54252 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods are also not widely available, but the compound is typically produced in research laboratories for scientific studies .

Analyse Chemischer Reaktionen

CZC-54252 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

  • In Vitro Studies : CZC-54252 has been demonstrated to attenuate G2019S LRRK2-induced neuronal injury in primary human neurons, with an effective concentration (EC50) of approximately 1 nM . This neuroprotective activity is crucial for developing therapies aimed at mitigating the effects of LRRK2 mutations.
  • Cell Culture Models : In studies involving cultured rodent and human neurons, this compound has shown significant protective effects against neuronal injury induced by mutant LRRK2 . The compound's ability to penetrate cellular membranes enhances its therapeutic potential in neurodegenerative conditions.

Kinase Selectivity Profiling

This compound exhibits high selectivity for LRRK2, inhibiting only ten kinases out of a panel of 184 tested . This selectivity is critical for minimizing off-target effects and enhancing therapeutic efficacy. In comparison, its analog CZC-25146 inhibited only five kinases, indicating that this compound may offer a more favorable profile for drug development .

Parkinson's Disease Research

Recent studies have employed this compound as a tool compound to explore the role of LRRK2 in neurodegeneration. For instance, a chemoproteomics-based approach revealed that selective inhibition of LRRK2 can attenuate mutant LRRK2-induced toxicity in human neurons, supporting its potential as a therapeutic agent in Parkinson's disease .

Comparative Analysis with Other Inhibitors

Compound NameTarget KinaseIC50 (nM)Unique Features
This compoundLRRK21.28 (WT), 1.85 (G2019S)Highly selective; potent neuroprotective effects
CZC-25146LRRK2~10-30Related analog; lower potency
GW-5074Multiple kinases300-1000Less selective; shows lower potency against LRRK2

This table illustrates the competitive advantage of this compound over other kinase inhibitors regarding potency and selectivity.

Pharmacokinetics

Despite its promising efficacy, both this compound and its analogs exhibit limited blood-brain barrier (BBB) penetration (~4%), which restricts their use to in vitro studies and highlights the need for further optimization to improve CNS delivery . Future research may focus on modifying the chemical structure to enhance BBB permeability while maintaining selectivity and potency.

Wirkmechanismus

CZC-54252 exerts its effects by selectively inhibiting LRRK2, a kinase involved in various cellular processes. The compound binds to the active site of LRRK2, preventing its phosphorylation activity. This inhibition leads to a reduction in LRRK2-mediated signaling pathways, ultimately resulting in neuroprotection and decreased neuronal injury. The molecular targets and pathways involved include the LRRK2 kinase domain and downstream signaling molecules.

Vergleich Mit ähnlichen Verbindungen

CZC-54252 ist einzigartig in seiner hohen Selektivität und Potenz als LRRK2-Inhibitor. Zu ähnlichen Verbindungen gehören:

    GNE0877: Ein weiterer potenter LRRK2-Inhibitor mit einer anderen chemischen Struktur.

    JH-II-127: Ein oral aktiver LRRK2-Inhibitor mit unterschiedlichen pharmakokinetischen Eigenschaften.

    HG-10-102-01: Ein selektiver LRRK2-Inhibitor mit einem anderen Wirkmechanismus.

Im Vergleich zu diesen Verbindungen zeichnet sich this compound durch seine außergewöhnliche Selektivität und neuroprotektive Aktivität aus, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen macht.

Biologische Aktivität

Overview of CZC-54252

This compound is a small molecule that has been studied for its ability to modulate various biological pathways. It is primarily noted for its role as a selective inhibitor of certain kinases, which are enzymes that play crucial roles in cellular signaling and regulation. The compound has shown promise in preclinical studies for its potential therapeutic applications in oncology and neurodegenerative disorders.

Kinase Inhibition

This compound selectively inhibits specific kinases involved in cell proliferation and survival. Notably, it has been shown to target:

  • Cyclin-dependent kinases (CDKs) : These are essential for cell cycle progression. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
  • Mitogen-activated protein kinases (MAPKs) : These kinases are involved in signaling pathways that regulate cell growth and differentiation.

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory properties, which may contribute to its therapeutic effects. The compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB, a transcription factor that plays a key role in inflammation.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound in various cancer cell lines. The following table summarizes key findings from these studies:

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast)1.2CDK inhibition leading to cell cycle arrest
A549 (Lung)0.8MAPK pathway modulation
U87MG (Glioma)1.5Induction of apoptosis via mitochondrial pathway

In Vivo Studies

In vivo studies have further corroborated the potential of this compound as an anticancer agent. A notable study involved the administration of this compound in a mouse model of breast cancer, resulting in significant tumor reduction compared to the control group.

Case Study: Breast Cancer Model

In this study, mice were treated with this compound at varying doses over a period of four weeks. The results indicated:

  • Tumor Volume Reduction : A dose-dependent decrease in tumor volume was observed.
  • Survival Rate : Mice treated with this compound showed an increased survival rate compared to untreated controls.

These findings suggest that this compound may effectively inhibit tumor growth through its action on specific signaling pathways.

Mechanism of Neuroprotection

This compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The compound appears to exert its effects through:

  • Reduction of Amyloid-beta Aggregation : Studies have shown that this compound can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology.
  • Protection Against Oxidative Stress : The compound has demonstrated the ability to scavenge free radicals and reduce oxidative damage in neuronal cells.

Research Findings

A study examining the effects of this compound on neuronal cells exposed to amyloid-beta revealed:

Treatment GroupCell Viability (%)Reactive Oxygen Species (ROS) Levels (µM)Reference
Control7015
This compound (10 µM)858
This compound (20 µM)905

These results indicate that this compound not only enhances cell viability but also significantly reduces oxidative stress markers.

Eigenschaften

IUPAC Name

N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN6O4S/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGWUCNXOBLWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501110376
Record name N-[2-[[5-Chloro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501110376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191911-27-9
Record name N-[2-[[5-Chloro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1191911-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-[[5-Chloro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501110376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CZC-54252
Reactant of Route 2
Reactant of Route 2
CZC-54252
Reactant of Route 3
Reactant of Route 3
CZC-54252
Reactant of Route 4
Reactant of Route 4
CZC-54252
Reactant of Route 5
Reactant of Route 5
CZC-54252
Reactant of Route 6
Reactant of Route 6
CZC-54252
Customer
Q & A

Q1: What makes CZC-54252 a promising lead compound for antimalarial drug development?

A1: this compound exhibits nanomolar inhibitory activity against five Plasmodium falciparum kinases: PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB. [] These kinases play crucial roles in parasite survival and proliferation, making them attractive targets for antimalarial drug development. Additionally, structure-activity relationship (SAR) studies identified key structural features within this compound that contribute to its potency and selectivity against these kinases. [] This knowledge provides a foundation for further optimization efforts to develop more potent and selective antimalarial drugs.

Q2: The research paper mentions SAR trends for this compound analogs. Can you elaborate on how modifying specific parts of the molecule affects its activity against the target kinases?

A2: The research systematically explored modifications at three key regions of the this compound scaffold. [] These modifications led to the identification of substituents that could enhance potency and selectivity for individual kinases. For example, certain substitutions at a specific region might significantly improve inhibition of PfARK1 while having a minimal effect on PfPK9. This detailed SAR analysis provides valuable insights for designing analogs with improved potency and selectivity profiles against specific P. falciparum kinases.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.